3-Butoxyphenylboronic acid synthesis protocol
3-Butoxyphenylboronic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of 3-Butoxyphenylboronic Acid
Introduction
3-Butoxyphenylboronic acid is a valuable organoboron compound widely utilized in organic synthesis, particularly as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The butoxy-substituted phenylboronic acid motif allows for the introduction of this specific functional group into a variety of molecular scaffolds, influencing properties such as lipophilicity and molecular interactions.
This guide provides a comprehensive protocol for the synthesis of 3-butoxyphenylboronic acid, targeted at researchers and professionals in chemical and drug development. The primary synthetic route detailed herein involves the formation of an organometallic intermediate from 1-bromo-3-butoxybenzene, followed by borylation and subsequent hydrolysis.
Core Synthesis Pathway
The most common and efficient method for preparing arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.[4][5] This guide details a protocol adapted from the synthesis of the analogous 3-methoxyphenylboronic acid, utilizing an organolithium intermediate.[6]
The synthesis proceeds in three main stages:
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Lithiation (Halogen-Metal Exchange): 1-Bromo-3-butoxybenzene is reacted with n-butyllithium at a low temperature to form the highly reactive 3-butoxyphenyllithium intermediate.
-
Borylation: The organolithium species acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to form a boronate ester intermediate.[4][7]
-
Hydrolysis: The boronate ester is hydrolyzed under acidic conditions to yield the final product, 3-butoxyphenylboronic acid.
Data Presentation
Quantitative data, including reagent specifications and typical reaction parameters, are summarized in the tables below for clarity and reproducibility.
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier Example |
| 1-Bromo-3-butoxybenzene | C₁₀H₁₃BrO | 229.11 | ≥97% | Sigma-Aldrich, TCI |
| n-Butyllithium | C₄H₉Li | 64.06 | 2.5 M in hexanes | Sigma-Aldrich, Acros |
| Trimethyl Borate | C₃H₉BO₃ | 103.91 | ≥99% | Sigma-Aldrich, Alfa Aesar |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Various |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M (aqueous) | Various |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Various |
| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Various |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Various |
Table 2: Reaction Parameters and Expected Outcomes
| Parameter | Value | Notes |
| Scale | 50 mmol (11.46 g of 1-bromo-3-butoxybenzene) | Can be scaled as needed. |
| Solvent Volume (THF) | 200 mL | Anhydrous conditions are critical.[8] |
| n-Butyllithium | 1.1 eq (22 mL of 2.5 M solution) | Added dropwise to control temperature. |
| Trimethyl Borate | 3.0 eq (150 mmol, 16.4 mL) | Excess used to drive the reaction. |
| Reaction Temperature | -78 °C to Room Temperature | Low temperature minimizes side reactions.[4][6] |
| Reaction Time | ~4 hours (pre-hydrolysis) + 12 hours (hydrolysis) | Monitored by TLC. |
| Expected Yield | 85-95% | Based on analogous syntheses.[6] |
| Purity | >95% | After recrystallization. |
| Product Form | White to off-white crystalline solid | - |
Experimental Protocol
Safety Precautions: This procedure involves pyrophoric (n-butyllithium) and moisture-sensitive reagents. All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using flame-dried glassware and anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
1. Reaction Setup: a. Assemble a three-necked round-bottom flask (500 mL) equipped with a magnetic stirrer, a thermometer or temperature probe, a dropping funnel, and a nitrogen inlet. b. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
2. Lithiation: a. To the reaction flask, add 1-bromo-3-butoxybenzene (11.46 g, 50 mmol) and anhydrous tetrahydrofuran (200 mL). b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add n-butyllithium (22 mL of a 2.5 M solution in hexanes, 55 mmol) dropwise via the dropping funnel over 30 minutes. Ensure the internal temperature does not exceed -70 °C. d. Stir the resulting mixture at -78 °C for an additional 1 hour.
3. Borylation: a. While maintaining the temperature at -78 °C, slowly add trimethyl borate (16.4 mL, 150 mmol) dropwise to the reaction mixture. Control the addition rate to keep the internal temperature below -70 °C. b. After the addition is complete, continue stirring the mixture at -78 °C for 1 hour.
4. Hydrolysis and Workup: a. Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over approximately 2 hours. b. Once at room temperature, slowly add 1 M hydrochloric acid (160 mL) to the flask while stirring. c. Continue stirring the biphasic mixture vigorously at room temperature for 12-15 hours to ensure complete hydrolysis. d. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 75 mL). e. Combine all organic layers and wash them sequentially with water (50 mL) and saturated brine (50 mL). f. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
5. Purification: a. The crude product obtained is typically a solid. Recrystallize the solid from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield pure 3-butoxyphenylboronic acid as a white crystalline solid. b. Dry the purified product under vacuum.
Visualizations
The following diagrams illustrate the chemical synthesis workflow and the reaction mechanism.
Caption: Workflow for the synthesis of 3-butoxyphenylboronic acid.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 6. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
